molecular formula C7H8BrNO B103567 3-Bromo-5-ethoxypyridine CAS No. 17117-17-8

3-Bromo-5-ethoxypyridine

Cat. No.: B103567
CAS No.: 17117-17-8
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxypyridine is an organic compound with the chemical formula C7H8BrNO. It is a colorless liquid with a distinctive smell. This compound is a derivative of pyridine, where the bromine atom is substituted at the third position and an ethoxy group is substituted at the fifth position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-ethoxypyridine is typically carried out through chemical synthesis. One common method involves the reaction of 3-bromopyridine with ethanol in the presence of a basic catalyst. The reaction is conducted at an appropriate temperature to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for higher yield and purity. The crude product is often purified using techniques such as silica chromatography, where the desired product is eluted with a mixture of ethyl acetate and hexanes .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

3-Bromo-5-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    3-Bromo-5-methoxypyridine: This compound has a methoxy group instead of an ethoxy group at the fifth position.

    3-Bromo-5-chloropyridine: This compound has a chlorine atom instead of an ethoxy group at the fifth position.

Uniqueness: 3-Bromo-5-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMRYNAZSTXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485198
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-17-8
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxypyridine
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Synthesis routes and methods I

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
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Yield
60%

Synthesis routes and methods II

Procedure details

As shown in step 2-iii of Scheme 2, 3-chloroperoxybenzoic acid (9.426 g, 42.06 mmol) was added to 3-bromo-5-methoxypyridine (4.25 g, 21 mmol) in 200 mL of DCM at RT. The reaction was stirred overnight and the mixture was washed with 200 mL of 2 N NaOH and 2×200 mL brine. The organic phase was dried over MgSO4, filtered and the volatiles removed under reduced pressure to provide 3-bromo-5-ethoxypyridine, 1-oxide (Compound 1002, 4.4 g): 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.9 (s, 1H), 7.0 (s, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
Quantity
9.426 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
155 mL
Type
solvent
Reaction Step Six
Name
Yield
17.9%

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, sodium (4.60 g, 200.0 mmol) was added to absolute ethanol (100 mL) at 0-5° C., and the stirring mixture was allowed to warm to ambient temperature over 18 h. To the resulting solution was added 3,5-dibromopyridine (31.50 g, 133.0 mmol), followed by DMF (100 mL). The mixture was heated at 70° C. for 48 h. The brown mixture was cooled, poured into water (600 mL), and extracted with ether (3×500 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation, producing 46.70 g of an oil. Purification by vacuum distillation afforded 22.85 g (85.0%) of an oil, bp 89-90° C. at 2.8 mm Hg, (lit. bp 111° C. at 5 mm Hg, see K. Clarke et al., J. Chem. Soc. 1885 (1960)).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
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Quantity
100 mL
Type
reactant
Reaction Step Three
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600 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-bromo-5-ethoxypyridine be used as a starting material to synthesize other pyridine derivatives?

A1: Yes, this compound serves as a valuable precursor for synthesizing more complex pyridine derivatives. For instance, it can be reacted with ammonia to yield 3-amino-5-ethoxypyridine, which can be further acetylated to produce 3-acetylamino-5-ethoxypyridine [].

Q2: How does the presence of the ethoxy group in this compound influence its reactivity with strong bases?

A2: The ethoxy group significantly impacts the reactivity of this compound with strong bases. Studies using potassium amide in liquid ammonia demonstrate that the reaction proceeds through the formation of 3,4-pyridyne-N-oxide as an intermediate []. This suggests that the ethoxy group, despite its electron-donating nature, does not completely hinder the formation of hetaryne intermediates.

Q3: How does the reactivity of this compound with nucleophiles compare to other halogenated pyridines?

A3: The reactivity of this compound with nucleophiles like thiophenoxide is influenced by both the bromine atom and the ethoxy group. Research indicates that in reactions with this compound and potassium tert-butoxide in the presence of thiophenoxide, the major products are ethoxy(phenylthio)pyridines, likely formed via ethoxy-3,4-didehydropyridines []. This suggests that the ethoxy group plays a directing role in the addition of the nucleophile to the pyridine ring.

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